Fenoterol Hydrobromide

Catalog No.
S527893
CAS No.
13392-18-2
M.F
C17H22BrNO4
M. Wt
384.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenoterol Hydrobromide

CAS Number

13392-18-2

Product Name

Fenoterol Hydrobromide

IUPAC Name

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide

Molecular Formula

C17H22BrNO4

Molecular Weight

384.3 g/mol

InChI

InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H

InChI Key

SGZRQMALQBXAIQ-UHFFFAOYSA-N

SMILES

Array

solubility

>57.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Berotec, Berotek, Fenoterol, Fenoterol Hydrobromide, Fenoterol Hydrochloride, Hydrochloride, Fenoterol, p Hydroxyphenyl orciprenaline, p Hydroxyphenylorciprenaline, p-Hydroxyphenyl-orciprenaline, p-Hydroxyphenylorciprenaline, Partusisten, Phenoterol, Th 1165a, Th-1165a, Th1165a

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O

The exact mass of the compound Fenoterol is 303.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines - Metaproterenol. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Fenoterol hydrobromide is a highly potent, short-acting beta-2-adrenergic receptor agonist (SABA) utilized extensively in respiratory and tocolytic formulations [1]. In procurement and formulation contexts, it is distinguished by its high aqueous solubility, stability in acidic to neutral aqueous environments (pH 4.2–5.2), and exceptional receptor binding affinity compared to first-generation SABAs [2]. Supplied typically as a crystalline powder, it enables versatile formulation across metered-dose inhalers (pMDIs), dry powder inhalers, and aqueous nebulizer solutions[1]. Its distinct dielectric properties and high intrinsic activity make it a specialized API that requires precise co-solvent engineering but offers superior dose-sparing capabilities [2].

Substituting fenoterol hydrobromide with other common SABAs like salbutamol (albuterol) or terbutaline compromises both formulation efficiency and target potency [1]. Pharmacodynamically, fenoterol demonstrates significantly higher intrinsic activity at the beta-2-receptor, translating to a requirement for lower active pharmaceutical ingredient (API) loading per dose[1]. Furthermore, from a manufacturing perspective, fenoterol hydrobromide's specific dielectric properties (dielectric constant = 60.1) and solubility profile in ethanol/water co-solvent systems dictate precise propellant compatibility in HFA-based pMDIs [2]. A drop-in substitution with salbutamol sulfate will lead to precipitation, altered aerosolization dynamics, or phase separation without complete reformulation of the propellant matrix[2].

Site-of-Action Activity and Dose-Sparing Potency

Pharmacokinetic and pharmacodynamic modeling demonstrates that fenoterol hydrobromide possesses significantly higher intrinsic activity at the target receptors compared to standard baseline SABAs [1]. Specifically, fenoterol is approximately 25 times more active at the pulmonary site of action than salbutamol and terbutaline [1]. This extreme potency differential means that equipotent therapeutic effects can be achieved with a fraction of the API mass, fundamentally altering the excipient-to-API ratio required in final dosage forms [1].

Evidence DimensionSite-of-action bronchodilatory activity
Target Compound DataFenoterol Hydrobromide (High intrinsic activity)
Comparator Or BaselineSalbutamol and Terbutaline (Baseline)
Quantified DifferenceFenoterol is ~25x more active at the site of action.
ConditionsIn vivo PK/PD modeling of bronchodilatory response.

Allows for significantly lower API loading per metered dose, reducing bulk material requirements and minimizing the excipient burden in aerosol formulations.

Stereoisomeric Efficacy Profile for Quality Control

Fenoterol features two stereogenic centers, meaning its commercial viability depends heavily on the specific diastereomeric mixture procured[1]. The standard commercial racemate consisting of the (R,R)- and (S,S)-enantiomers is 9 to 20 times more effective at activating the beta-2-adrenergic receptor than the corresponding (R,S)- and (S,R)-racemate [1]. Procurement specifications must therefore strictly control for stereoisomeric purity, as variations in the diastereomeric ratio will cause massive fluctuations in batch-to-batch pharmacological potency [1].

Evidence DimensionBeta-2-receptor activation efficacy
Target Compound Data(R,R)/(S,S)-Fenoterol racemate
Comparator Or Baseline(R,S)/(S,R)-Fenoterol racemate
Quantified Difference(R,R)/(S,S) racemate is 9 to 20 times more effective.
ConditionsIn vitro receptor activation assays.

Highlights the critical need for strict stereochemical quality control during procurement to ensure batch-to-batch pharmacological reproducibility.

Dielectric Constant and HFA Propellant Compatibility

In the transition to CFC-free pressurized metered-dose inhalers (pMDIs), the solubility of the API in HFA propellants is critical. Fenoterol hydrobromide exhibits a high dielectric constant (60.1), which contrasts sharply with the low dielectric constant of HFA 134a propellant (9.5) [1]. Because of this polarity gap, fenoterol requires precise formulation with ethanol and water co-solvents to induce polarization and achieve complete solubilization [1]. Formulations lacking the correct co-solvent ratio (e.g., those with >74% HFA and <24% ethanol) result in API precipitation [1].

Evidence DimensionDielectric constant and solubility
Target Compound DataFenoterol Hydrobromide (Dielectric constant = 60.1)
Comparator Or BaselineHFA 134a Propellant (Dielectric constant = 9.5)
Quantified DifferenceRequires specific co-solvent ratios (<24% ethanol, 1-2.5% water) to bridge the 50.6 gap and prevent precipitation.
ConditionsPhysical stability assessment in HFA 134a pMDI formulations.

Dictates the exact co-solvent procurement ratios required to maintain a clear, physically stable solution in modern CFC-free inhaler manufacturing.

Aqueous Stability in Multi-API Formulations

For aqueous nebulizer solutions, API compatibility in multi-drug mixtures is a primary procurement driver. When a 0.625 mcg/mL solution of fenoterol hydrobromide is mixed in equal volumes with a 20% acetylcysteine solution, the fenoterol hydrobromide exhibits only a ~6% loss over 7 hours at 25°C[1]. Furthermore, it remains stable for up to 7 days when combined with ipratropium bromide in 0.9% sodium chloride preserved with benzalkonium chloride [1]. This robust stability profile in acidic to neutral environments (pH 4.2–5.2) validates its use in complex, multi-API respiratory formulations[1].

Evidence DimensionChemical stability in combination solution
Target Compound DataFenoterol Hydrobromide + Acetylcysteine / Ipratropium
Comparator Or BaselineBaseline degradation thresholds (<10% loss)
Quantified DifferenceMaintains >94% stability over 7 hours with acetylcysteine; stable for 7 days with ipratropium.
ConditionsHPLC analysis of combination inhalation solutions at 25°C.

Proves its suitability for multi-API nebulizer formulations, enabling the development of combination respiratory therapeutics without rapid API degradation.

High-Potency pMDI Manufacturing

Ideal for HFA-134a metered-dose inhalers utilizing ethanol co-solvents, where its high potency allows for microgram-level dosing (e.g., 100-200 mcg/puff), minimizing the required API volume per batch [1].

Combination Nebulizer Solutions

Selected for aqueous inhalation therapies requiring co-formulation with anticholinergics (like ipratropium bromide) or mucolytics, due to its proven stability in acidic aqueous environments [2].

Tocolytic Infusion Formulations

Procured for intravenous solutions aimed at delaying premature labor, leveraging its rapid onset and high beta-2 intrinsic activity compared to alternative SABAs [3].

Stereospecific Receptor Modeling

Used as a high-affinity benchmark ligand in GPCR assays and structural biology studies investigating beta-2-adrenoceptor conformational states, specifically utilizing the highly active (R,R)/(S,S) racemate [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

6

Exact Mass

383.07322 Da

Monoisotopic Mass

383.07322 Da

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

222-223

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

13392-18-2 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Drug Indication

Fenoterol is used for the treatment of asthma.

Pharmacology

Fenoterol is a beta agonist designed to open up the airways to the lungs by decreasing bronchconstriction.
Fenoterol is a short-acting sympathomimetic agent with bronchodilator activity. Fenoterol stimulates beta-2-adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells.

MeSH Pharmacological Classification

Sympathomimetics

ATC Code

G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CA - Sympathomimetics, labour repressants
G02CA03 - Fenoterol
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03A - Adrenergics, inhalants
R03AC - Selective beta-2-adrenoreceptor agonists
R03AC04 - Fenoterol
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03C - Adrenergics for systemic use
R03CC - Selective beta-2-adrenoreceptor agonists
R03CC04 - Fenoterol

Mechanism of Action

Beta(2)-receptor stimulation in the lung causes relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Pictograms

Irritant

Irritant

Other CAS

13392-18-2

Metabolism Metabolites

Hepatic.

Wikipedia

Fenoterol

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Jozwiak K, Plazinska A, Toll L, Jimenez L, Woo AY, Xiao RP, Wainer IW. Effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand-directed chiral recognition. Chirality. 2011;23 Suppl 1:E1-6. doi: 10.1002/chir.20963. Epub 2011 May 26. Review. PubMed PMID: 21618615; PubMed Central PMCID: PMC3164500.
2: Kässner F, Hodder R, Bateman ED. A review of ipratropium bromide/fenoterol hydrobromide (Berodual) delivered via Respimat Soft Mist Inhaler in patients with asthma and chronic obstructive pulmonary disease. Drugs. 2004;64(15):1671-82. Review. PubMed PMID: 15257628.
3: Beasley R, Pearce N, Crane J, Burgess C. Withdrawal of fenoterol and the end of the New Zealand asthma mortality epidemic. Int Arch Allergy Immunol. 1995 May-Jun;107(1-3):325-7. Review. PubMed PMID: 7613161.
4: Hochhaus G, Möllmann H. Pharmacokinetic/pharmacodynamic characteristics of the beta-2-agonists terbutaline, salbutamol and fenoterol. Int J Clin Pharmacol Ther Toxicol. 1992 Sep;30(9):342-62. Review. PubMed PMID: 1358833.
5: Boe J, Kongerud J, Bodd E. [Is fenoterol therapy related to increased asthma mortality?]. Tidsskr Nor Laegeforen. 1992 Feb 20;112(5):661-3. Review. Norwegian. PubMed PMID: 1557737.
6: Fenoterol and asthma deaths. Drug Ther Bull. 1990 Dec 10;28(25):65-6. Review. PubMed PMID: 2131236.
7: Elwood JM. Fenoterol: the evidence leading to restriction of it use. N Z Med J. 1990 Aug 22;103(896):395-7. Review. PubMed PMID: 2200989.
8: Svedmyr N. Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects. Pharmacotherapy. 1985 May-Jun;5(3):109-26. Review. PubMed PMID: 2991865.
9: Meinen K. [Does tocolysis with fenoterol cause myocardial necrosis?]. Z Geburtshilfe Perinatol. 1983 Sep-Oct;187(5):209-17. Review. German. PubMed PMID: 6359742.
10: Heel RC, Brogden RN, Speight TM, Avery GS. Fenoterol: a review of its pharmacological properties and therapeutic efficacy in asthma. Drugs. 1978 Jan;15(1):3-32. Review. PubMed PMID: 342228.

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